molecular formula C18H24N4O2 B11132935 N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11132935
M. Wt: 328.4 g/mol
InChI Key: QPEMLXGOHVTTQG-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines a pyrazole ring with a methoxyphenyl group and an ethylpyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Ethylpyrrolidinyl Moiety: The ethylpyrrolidinyl group is typically attached through nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpyrrolidin-2-yl)methyl]-2-(1H-indol-1-yl)acetamide
  • N-[(1-ethylpyrrolidin-2-yl)methyl]-N-[(2-methoxyphenyl)methyl]acetamide

Uniqueness

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H24N4O2/c1-3-22-10-4-5-14(22)12-19-18(23)17-11-16(20-21-17)13-6-8-15(24-2)9-7-13/h6-9,11,14H,3-5,10,12H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

QPEMLXGOHVTTQG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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